N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction is followed by the treatment with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further modified for specific applications.
Scientific Research Applications
This compound has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antitumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . This compound may also interact with enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific structure and the presence of the piperidin-1-ylsulfonylbenzamide moiety. Similar compounds include other 1,3,4-thiadiazole derivatives, such as N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide . These compounds share some biological activities but differ in their specific interactions and applications. The presence of different substituents on the thiadiazole ring can significantly alter their properties and effectiveness .
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c26-18(14-7-9-17(10-8-14)32(29,30)24-11-2-1-3-12-24)21-20-23-22-19(31-20)15-5-4-6-16(13-15)25(27)28/h4-10,13H,1-3,11-12H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZXNDQSDDSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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